3,4-difluoro-N-(2-morpholinopyrimidin-5-yl)benzamide
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Overview
Description
3,4-DIFLUORO-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE is an organic compound belonging to the class of phenylmorpholines. This compound contains a morpholine ring and a benzene ring linked through a carbon-nitrogen bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIFLUORO-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimido-Morpholine Intermediate: This step involves the reaction of a pyrimidine derivative with morpholine under specific conditions to form the pyrimido-morpholine intermediate.
Fluorination: The intermediate is then subjected to fluorination using appropriate fluorinating agents to introduce the fluorine atoms at the desired positions on the benzene ring.
Coupling Reaction: The final step involves coupling the fluorinated intermediate with a benzamide derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4-DIFLUORO-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can introduce various functional groups at the fluorine positions.
Scientific Research Applications
3,4-DIFLUORO-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Pharmaceutical Research: It is used in the development of new drugs and as a reference compound in pharmacological studies.
Biological Studies: The compound’s interactions with biological systems are investigated to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance
Mechanism of Action
The mechanism of action of 3,4-DIFLUORO-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
3-FLUORO-5-MORPHOLIN-4-YL-N-[3-(2-PYRIDIN-4-YLETHYL)-1H-INDOL-5-YL]BENZAMIDE: This compound shares structural similarities with 3,4-DIFLUORO-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE but has different substituents on the benzene ring.
3-FLUORO-5-MORPHOLIN-4-YL-N-[1-(2-PYRIDIN-4-YLETHYL)-1H-INDOL-6-YL]BENZAMIDE: Another structurally related compound with variations in the position of substituents.
Uniqueness
The uniqueness of 3,4-DIFLUORO-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE lies in its specific substitution pattern and the presence of both fluorine atoms and the morpholine ring. These structural features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H14F2N4O2 |
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Molecular Weight |
320.29 g/mol |
IUPAC Name |
3,4-difluoro-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C15H14F2N4O2/c16-12-2-1-10(7-13(12)17)14(22)20-11-8-18-15(19-9-11)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2,(H,20,22) |
InChI Key |
VIGNAKPROWVOQM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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